N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a chlorobenzyl group, a pyridinyl group, and a triazolopyridazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazolopyridazine intermediate.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the intermediate.
Formation of the Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a reaction between the intermediate and thioacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can take place at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Modulate Receptors: The compound can interact with cellular receptors, leading to changes in signal transduction pathways.
Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
N-(4-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)propionamide: Similar structure but with a propionamide group instead of acetamide.
N-(4-chlorobenzyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)butyramide: Similar structure but with a butyramide group instead of acetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-5-3-13(4-6-15)10-22-18(27)12-28-19-24-23-17-8-7-16(25-26(17)19)14-2-1-9-21-11-14/h1-9,11H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRHTDHNNMMEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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